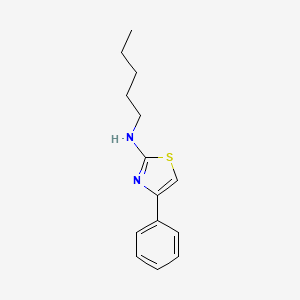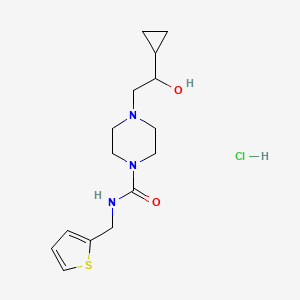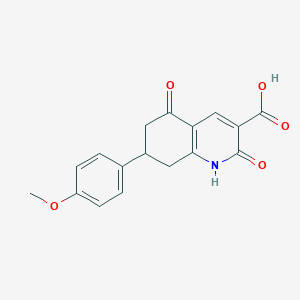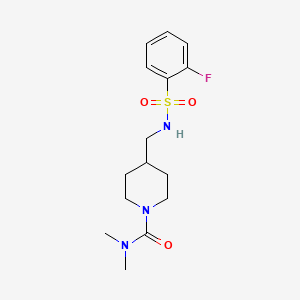
N-pentyl-4-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-pentyl-4-phenyl-1,3-thiazol-2-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C14H18N2S and a molecular weight of 246.37 .
Synthesis Analysis
The synthesis of compounds similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” has been reported in the literature. The compounds were synthesized using the methodology of Hantzsch and Weber .Molecular Structure Analysis
The molecular structure of “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is defined by its molecular formula, C14H18N2S . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
LED-Induced Polymerization
N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives exhibit higher polymerization efficiencies and can overcome oxygen inhibition, making them advantageous in materials science and polymer chemistry (Zhang et al., 2015).
1,3-Dipolar Cycloaddition Chemistry
These compounds are used in the formation of N-(1,3-thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides and 1,3-thiazol-5(4H)-thiones. This process contributes to synthetic organic chemistry, particularly in creating scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).
Antimicrobial Applications
N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have shown promise as antimicrobial agents. Some of these derivatives have exhibited more potent antibacterial activity than reference drugs against pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).
Anthelmintic and Antibacterial Screening
These derivatives have been synthesized and shown potent anthelmintic and antibacterial activities, indicating their potential in developing new treatments for infections and parasitic diseases (Bhandari & Gaonkar, 2016).
Microwave-assisted Hantzsch Thiazole Synthesis
These compounds are synthesized through microwave-assisted methods, demonstrating efficiency in pharmaceutical chemistry and drug design (Kamila, Mendoza, & Biehl, 2012).
Novel Thiazole Derivatives for Biological Applications
N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have shown antioxidant properties, adding value in pharmaceutical research and development (Jaishree et al., 2012).
Mechanism of Action
While the exact mechanism of action for “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is not specified, compounds with similar structures have been studied for their antileishmanial activity . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds .
Future Directions
Compounds with structures similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” have been suggested as potential scaffolds for the development of new antileishmanial agents . Future research could explore this potential further, as well as investigate other possible therapeutic applications for the compound.
properties
IUPAC Name |
N-pentyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVWYUXTGEBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentyl-4-phenyl-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/no-structure.png)


![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)
![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)


![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)

